Chemical structure and properties of 3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine
Chemical structure and properties of 3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine
An In-depth Technical Guide to the Chemical Structure and Properties of 3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine
Abstract
This technical guide provides a comprehensive analysis of the novel chemical entity, 3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine. As a compound with limited currently available public data, this document serves as a predictive and instructional resource for researchers, scientists, and professionals in drug development. By deconstructing the molecule into its core components—the pyrrolidine scaffold, the fluoromethyl group, and the 4-isopropylphenyl substituent—we will explore its likely chemical properties, propose a viable synthetic route, and hypothesize its potential biological activities and therapeutic applications. This guide is intended to be a foundational document to stimulate and inform further research into this promising, yet uncharted, chemical space.
Introduction: The Rationale for 3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, which is often advantageous for achieving high-affinity and selective interactions with biological targets.[2] The introduction of specific substituents onto the pyrrolidine ring can fine-tune its physicochemical and pharmacological properties.
The subject of this guide, 3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine, incorporates two key substituents that are of significant interest in modern drug design:
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The Fluoromethyl Group: The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, modulate acidity (pKa), and improve binding affinity.[4][5][6] The fluoromethyl group, in particular, can act as a bioisosteric replacement for a hydroxyl or methyl group, offering a unique combination of steric and electronic properties.[7]
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The 4-isopropylphenyl Group: This bulky, lipophilic group can facilitate hydrophobic interactions within a target's binding pocket, potentially increasing potency and influencing pharmacokinetic properties.
This guide will provide a detailed examination of the chemical structure, propose a synthetic pathway, predict key physicochemical properties, and discuss potential therapeutic applications for this novel compound.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine is presented below:
Based on this structure, we can predict several key physicochemical properties that are critical for drug development:
| Property | Predicted Value | Rationale |
| Molecular Weight | ~249.35 g/mol | Calculated from the chemical formula C15H22FN. |
| logP | ~3.5 - 4.5 | The 4-isopropylphenyl group contributes significantly to lipophilicity. The fluoromethyl group will have a modest impact on logP compared to a methyl group.[7] |
| pKa (of the pyrrolidine nitrogen) | ~9.5 - 10.5 | The pyrrolidine nitrogen is a secondary amine, and its basicity is expected to be in this range.[8] The electron-withdrawing effect of the distant fluoromethyl group is likely to have a minor impact. |
| Topological Polar Surface Area (TPSA) | ~12.0 Ų | Calculated based on the nitrogen atom of the pyrrolidine ring. |
| Hydrogen Bond Donors | 1 | The secondary amine of the pyrrolidine ring.[1] |
| Hydrogen Bond Acceptors | 1 | The nitrogen atom of the pyrrolidine ring.[1] |
Proposed Synthetic Pathway
While no specific synthesis for 3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine has been reported, a plausible route can be designed based on established methods for the synthesis of 3,4-disubstituted pyrrolidines.[9][10] A potential retro-synthetic analysis suggests a 1,3-dipolar cycloaddition as a key step.
Experimental Protocol: Proposed Synthesis
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Step 1: Synthesis of the Azomethine Ylide Precursor.
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React 4-isopropylbenzaldehyde with a suitable amino acid, such as sarcosine, in a solvent like toluene.
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Heat the mixture under reflux with a Dean-Stark trap to remove water and drive the formation of the azomethine ylide in situ.
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-
Step 2: 1,3-Dipolar Cycloaddition.
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To the solution containing the in situ generated azomethine ylide, add 3-fluoro-1-propene.
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Continue to heat the reaction mixture to facilitate the [3+2] cycloaddition. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Step 3: Purification of the Pyrrolidine Core.
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Upon completion of the reaction, cool the mixture and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired 3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine.
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-
Step 4: Characterization.
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Confirm the structure and purity of the final compound using standard analytical techniques:
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected protons and carbons.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
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Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for 3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine.
Hypothesized Biological Activity and Therapeutic Applications
The structural motifs within 3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine suggest several potential areas of therapeutic interest. The pyrrolidine scaffold is present in drugs targeting a wide range of conditions, including central nervous system (CNS) disorders, cancer, and infectious diseases.[3][11][12]
Potential Mechanisms of Action
Given the structural similarity to known bioactive molecules, we can hypothesize several potential mechanisms of action:
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Ion Channel Modulation: The combination of the pyrrolidine core and the bulky aromatic substituent is a feature found in some ion channel modulators.
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Enzyme Inhibition: The specific stereochemistry and functional groups could allow for potent and selective inhibition of various enzymes, such as kinases or proteases.
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Receptor Antagonism/Agonism: The compound could act as a ligand for G-protein coupled receptors (GPCRs) or other receptor families.
Visualizing a Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway modulated by the compound.
A Roadmap for Preclinical Development
For a novel chemical entity like 3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine, a structured preclinical development plan is essential.
Preclinical Development Workflow
Caption: A generalized workflow for the preclinical development of a novel compound.
Conclusion
While 3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine represents an unexplored area of chemical space, a thorough analysis of its constituent parts allows for a number of scientifically grounded predictions. The combination of a privileged pyrrolidine scaffold with strategic fluorination and a lipophilic aromatic substituent makes it a compelling candidate for further investigation in drug discovery programs. This technical guide provides a foundational framework for its synthesis, characterization, and potential therapeutic exploration. The proposed synthetic route is logical and based on established chemical principles, and the hypothesized biological activities provide a starting point for screening and development efforts. Future experimental work will be necessary to validate these predictions and fully elucidate the therapeutic potential of this novel molecule.
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